(2Z)-2-[(6-methylpyridin-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
The compound (2Z)-2-[(6-methylpyridin-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic organic molecule It features a complex structure with a thiazole ring fused to a benzimidazole ring, and a pyridine moiety attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 6-methyl-2-pyridinecarboxaldehyde and 2-aminobenzimidazole.
Condensation Reaction: The initial step involves a condensation reaction between 6-methyl-2-pyridinecarboxaldehyde and 2-aminobenzimidazole in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization in the presence of a base like potassium carbonate, leading to the formation of the thiazolo[3,2-a]benzimidazole core.
Purification: The final product is purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: It can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for drug development.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Sensors: Employed in the development of chemical sensors for detecting specific analytes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its mechanism of action often involves binding to the active site of enzymes, inhibiting their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(6-methylpyridin-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: shares similarities with other heterocyclic compounds such as:
Uniqueness
Structural Complexity: The fusion of thiazole and benzimidazole rings with a pyridine moiety makes it unique.
Functional Versatility: Its ability to undergo various chemical reactions and form multiple derivatives enhances its versatility in research and industrial applications.
This compound’s unique structure and reactivity profile make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C16H11N3OS |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
(2Z)-2-[(6-methylpyridin-2-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H11N3OS/c1-10-5-4-6-11(17-10)9-14-15(20)19-13-8-3-2-7-12(13)18-16(19)21-14/h2-9H,1H3/b14-9- |
InChI Key |
FYARSVZIWINLBN-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Canonical SMILES |
CC1=NC(=CC=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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